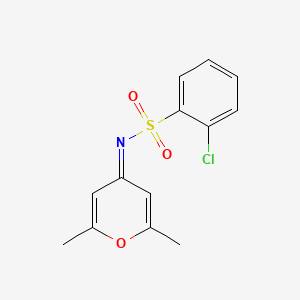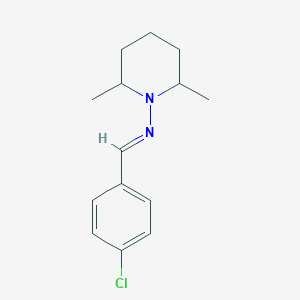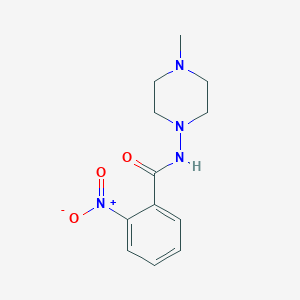
2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
The mechanism of action of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer.
Biochemical and physiological effects:
2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide in laboratory experiments is its potent anti-cancer activity. 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been shown to exhibit activity against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one of the limitations of using 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide in laboratory experiments is its potential toxicity. Studies have shown that 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide can be toxic to normal cells at high concentrations, which may limit its usefulness in certain applications.
将来の方向性
There are many potential future directions for the study of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide. One area of research that is currently being explored is the development of new cancer therapies based on 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide. Researchers are also investigating the potential use of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide in other areas of scientific research, such as drug discovery and development. Additionally, there is ongoing research into the mechanism of action of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide, with the goal of better understanding how it works and how it can be optimized for use in various applications.
合成法
The synthesis of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide involves the reaction between 2-chlorobenzenesulfonamide and 2,6-dimethyl-4H-pyran-4-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the final product, 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide.
科学的研究の応用
2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide is in the field of cancer research. Studies have shown that 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide exhibits potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
2-chloro-N-(2,6-dimethylpyran-4-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-7-11(8-10(2)18-9)15-19(16,17)13-6-4-3-5-12(13)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXQHADARIRSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=CC=C2Cl)C=C(O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)



![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)


![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)


![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)